molecular formula C21H22ClF3N2O2 B4033480 2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one

2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one

Cat. No.: B4033480
M. Wt: 426.9 g/mol
InChI Key: KTGQFSUQKXEJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a trifluoromethyl-substituted phenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the formation of the propan-1-one moiety under controlled reaction conditions, such as specific temperatures and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClF3N2O2/c1-14-12-17(22)6-7-19(14)29-15(2)20(28)27-10-8-26(9-11-27)18-5-3-4-16(13-18)21(23,24)25/h3-7,12-13,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGQFSUQKXEJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one
Reactant of Route 3
Reactant of Route 3
2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one
Reactant of Route 4
Reactant of Route 4
2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one
Reactant of Route 5
Reactant of Route 5
2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one
Reactant of Route 6
Reactant of Route 6
2-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.